molecular formula C4H6F2N2O B6172686 3,3-difluoro-1-nitrosopyrrolidine CAS No. 2648966-19-0

3,3-difluoro-1-nitrosopyrrolidine

Cat. No. B6172686
CAS RN: 2648966-19-0
M. Wt: 136.1
InChI Key:
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Description

3,3-Difluoro-1-nitrosopyrrolidine (3,3-DFN) is an organic compound used in a variety of scientific research applications. It is a nitro compound with a unique structure that enables it to interact with biological systems in a variety of ways. This compound has been used in laboratory experiments to understand the mechanisms of action of drugs, to study the biochemical and physiological effects of compounds, and to develop new drugs and treatments.

Scientific Research Applications

3,3-difluoro-1-nitrosopyrrolidine has been used in a variety of scientific research applications. It has been used in drug discovery and development, as a tool to study the biochemical and physiological effects of compounds, and as a model compound to study the mechanism of action of drugs. It has also been used in laboratory experiments to study the metabolism of drugs and to develop new drugs and treatments.

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-nitrosopyrrolidine is still not fully understood. It is known to interact with biological systems in a variety of ways. It is thought to bind to certain proteins and enzymes and to inhibit their activity. It is also thought to interact with DNA and RNA and to affect gene expression.
Biochemical and Physiological Effects
3,3-difluoro-1-nitrosopyrrolidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to affect gene expression, and to interact with DNA and RNA. It has also been shown to affect the metabolism of drugs and to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3,3-difluoro-1-nitrosopyrrolidine has several advantages and limitations for laboratory experiments. It is a relatively inexpensive compound and can be synthesized in a short amount of time. It is also relatively stable and can be stored for extended periods of time. However, it is not as widely used as some other compounds and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research involving 3,3-difluoro-1-nitrosopyrrolidine. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research could be conducted into its potential use as a model compound for studying the metabolism of drugs and for developing new drugs and treatments.

Synthesis Methods

3,3-difluoro-1-nitrosopyrrolidine can be synthesized from a variety of starting materials. The most common method involves the reaction of 1-nitroso-2-pyrrolidine with difluoromethane in the presence of a base. The reaction proceeds in a stepwise fashion, with the nitroso group being reduced to a nitro group and then the methylene group being replaced by the difluoromethane. This reaction is often carried out at room temperature and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-difluoro-1-nitrosopyrrolidine involves the reaction of 3,3-difluoropyrrolidine with nitrous acid to form the desired product.", "Starting Materials": [ "3,3-difluoropyrrolidine", "Nitrous acid" ], "Reaction": [ "Add 3,3-difluoropyrrolidine to a reaction flask", "Add nitrous acid dropwise to the reaction flask while stirring at a temperature of 0-5°C", "Allow the reaction to proceed for 1 hour at room temperature", "Quench the reaction with ice water", "Extract the product with dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain 3,3-difluoro-1-nitrosopyrrolidine as a yellow oil" ] }

CAS RN

2648966-19-0

Product Name

3,3-difluoro-1-nitrosopyrrolidine

Molecular Formula

C4H6F2N2O

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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